BMS-345541 TFA Salt, also known as N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine trifluoroacetate salt, is a selective inhibitor of the I kappa B kinase complex, specifically targeting I kappa B kinase alpha and beta. This compound has garnered attention for its role in inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways, which are crucial in regulating inflammatory responses and immune system functions. The compound's pharmacological profile highlights its potential in treating various inflammatory diseases and conditions associated with aberrant NF-kappa B activity.
BMS-345541 was developed by Bristol-Myers Squibb as part of a series of compounds aimed at modulating the NF-kappa B signaling pathway. It belongs to the class of heterocyclic compounds and is categorized as an I kappa B kinase inhibitor. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for biological applications.
The synthesis of BMS-345541 typically involves multiple steps starting from commercially available precursors. The key steps include:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
BMS-345541 has a complex molecular structure characterized by a quinoxaline scaffold with an attached dimethylaminoethyl side chain. The trifluoroacetate salt form contributes to its solubility profile.
BMS-345541 primarily functions through its interaction with I kappa B kinases, leading to inhibition of their activity. The compound exhibits selective inhibition with IC50 values of approximately 0.3 µM for I kappa B kinase beta and 4 µM for I kappa B kinase alpha.
The interaction mechanism involves binding at an allosteric site on the enzyme, which alters its conformation and prevents phosphorylation of I kappa B alpha. This action subsequently inhibits the release of NF-kappa B from I kappa B alpha, thus preventing its translocation to the nucleus and subsequent transcriptional activation of pro-inflammatory cytokines.
BMS-345541 exerts its pharmacological effects by selectively inhibiting the phosphorylation process mediated by I kappa B kinases. This inhibition prevents the degradation of I kappa B proteins, leading to sustained retention of NF-kappa B in the cytoplasm.
The compound's mechanism involves:
BMS-345541 is primarily used in scientific research focused on inflammation and immune response modulation. Its applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: